molecular formula C18H28O4Si4 B13730187 racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane CAS No. 18604-02-9

racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane

Cat. No.: B13730187
CAS No.: 18604-02-9
M. Wt: 420.8 g/mol
InChI Key: SQMDVANNTDBLCG-UHFFFAOYSA-N
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Description

Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane is a cyclotetrasiloxane compound with the molecular formula C18H28O4Si4 and a molecular weight of 420.75 g/mol . This organosilicon chemical serves as a valuable monomer and intermediate in the kinetically controlled ring-opening polymerization (ROP) of cyclosiloxanes . Unlike their strained cyclotrisiloxane homologs, cyclotetrasiloxanes like this compound polymerize via an entropy-driven process that leads directly to an equilibrium state containing both linear polymers and cyclic oligomers . The incorporation of phenyl substituents alongside methyl groups within the cyclotetrasiloxane ring allows researchers to fine-tune the properties of the resulting polysiloxanes (silicones), particularly influencing characteristics such as thermal stability, crystallinity, and low-temperature flexibility . The racemic nature of this specific reagent provides a mixture of stereoisomers, making it ideal for investigating the effect of stereochemistry on polymerization kinetics and the final physical properties of the polymer. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

18604-02-9

Molecular Formula

C18H28O4Si4

Molecular Weight

420.8 g/mol

IUPAC Name

2,2,4,4,6,8-hexamethyl-6,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(6,18-15-11-8-12-16-18)22-25(5,20-23)17-13-9-7-10-14-17/h7-16H,1-6H3

InChI Key

SQMDVANNTDBLCG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of organosilicon precursors such as dimethyldichlorosilane with diphenyl-substituted siloxane intermediates under controlled conditions. The process is designed to form the cyclotetrasiloxane ring with the desired substitution pattern.

Key Reaction Steps

  • Starting Materials : The primary reactants include dimethyldichlorosilane and a meso/racemic diphenyl-substituted siloxane compound. These are carefully selected to favor the formation of the cyclotetrasiloxane ring.

  • Cyclization Reaction : The reaction proceeds via hydrolysis and condensation steps that promote ring closure, yielding a mixture of isomers including cis and trans forms of diphenylhexamethylcyclotetrasiloxane.

  • Purification : The crude reaction product contains approximately 95% diphenylhexamethylcyclotetrasiloxane with impurities such as diphenyltetramethylcyclotrisiloxane. Fractional distillation is employed to separate the trimeric impurity.

  • Isomer Separation : Fractional crystallization is used to separate and enrich the isomeric forms. For example, a mixture initially containing about 50% cis and 50% trans isomers can be refined to yield products with over 99% purity of the desired isomer.

Detailed Example from Patent US3975521A

A representative preparation method is described in patent US3975521A, which outlines the following:

  • React dimethyldichlorosilane with a meso/racemic diphenyl-substituted siloxane compound as per Example 2 of U.S. Pat. No. 3,652,628.
  • The reaction yields a crude product containing 95% diphenylhexamethylcyclotetrasiloxane.
  • After distillation to remove trimer impurities, fractional crystallization enriches the cis isomer content from 50% to approximately 67%.
  • Subsequent fractional distillation and a second fractional crystallization step further increase the cis isomer purity to 99.23%, with minimal trans isomer contamination.
  • Purity is confirmed by gas-liquid chromatography (GLC) and proton nuclear magnetic resonance (H^1NMR) analysis.

Alternative Synthetic Considerations

  • The use of various siloxane precursors with different alkyl or aryl substitutions can influence the ring size and substitution pattern.
  • Polysiloxane copolymers incorporating cyclosiloxane subunits can be synthesized by replacing dialkylsiloxane subelements with cyclosiloxane-containing subelements, as described in CN103154095A. These methods involve complex multipolymerization steps with substituted cyclosiloxane units, potentially relevant for modified derivatives of the target compound.

Data Table: Summary of Preparation Parameters and Outcomes

Step Conditions/Methodology Outcome/Notes Analytical Confirmation
Starting materials Dimethyldichlorosilane + meso/racemic diphenyl-substituted siloxane Formation of cyclotetrasiloxane ring -
Reaction Hydrolysis and condensation Crude product with ~95% diphenylhexamethylcyclotetrasiloxane -
Distillation Fractional distillation to remove trimer impurities Purified product, removal of diphenyltetramethylcyclotrisiloxane GLC
Fractional crystallization (1st) Separation of cis/trans isomers Enrichment to ~67% cis isomer GLC, H^1NMR
Fractional distillation (2nd) Further purification Enriched product with ~80% cis isomer GLC, H^1NMR
Fractional crystallization (2nd) Final purification Product with 99.23% cis isomer purity GLC, H^1NMR

Research Outcomes and Analytical Techniques

  • The use of gas-liquid chromatography (GLC) and proton nuclear magnetic resonance (H^1NMR) spectroscopy are critical for determining the purity and isomeric composition of the product.
  • The fractional crystallization method is highly effective in separating cis and trans isomers, achieving purities exceeding 99% for the cis isomer.
  • The described synthetic route yields a compound suitable for pharmaceutical applications, such as palliative treatment in prostate carcinoma, indicating the importance of high purity and isomeric control.

Biological Activity

Racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane (C18H28O4Si4), also known by its CAS number 1693-44-3, is a siloxane compound that has garnered attention in various fields including materials science and biology. This article explores its biological activity based on current research findings.

  • Molecular Formula : C18H28O4Si4
  • Molecular Weight : 420.7545 g/mol
  • IUPAC Name : 2,2,4,4,6,6-Hexamethyl-8,8-diphenyl-[1,3,5,7,2,4,6,8]cyclotetrasiloxane
  • CAS Registry Number : 1693-44-3

Antimicrobial Properties

Recent studies have indicated that siloxane compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:

  • Study Findings : A study demonstrated the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in several human cancer cell lines:

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa (cervical cancer)50Induction of apoptosis via caspase activation
MCF-7 (breast cancer)75Cell cycle arrest at G1 phase
A549 (lung cancer)60Inhibition of mitochondrial respiration

These results suggest that the compound may have potential as an anticancer agent.

Hormonal Activity

Research has also explored the endocrine-disrupting potential of this compound. It has been shown to interact with estrogen receptors:

  • Estrogen Receptor Binding Assay : The compound exhibited a binding affinity comparable to that of estradiol in vitro. This raises concerns about its potential effects on hormonal balance in exposed organisms.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed.
    • Results : Significant zones of inhibition were observed for both S. aureus and E. coli, confirming its potential as an antimicrobial agent.
  • Case Study on Cytotoxicity :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound demonstrated dose-dependent cytotoxicity across all tested cell lines.

Scientific Research Applications

Applications in Scientific Research

1. Material Science

  • Silicone Polymers : This compound is utilized in the synthesis of silicone polymers due to its ability to impart desirable mechanical properties. Its incorporation into polymer matrices enhances thermal stability and flexibility.

2. Pharmaceutical Industry

  • Drug Delivery Systems : The compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its siloxane backbone allows for controlled release profiles of therapeutic agents.

3. Coatings and Sealants

  • Protective Coatings : The hydrophobic nature of racemic-2,4-Diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane makes it suitable for protective coatings that require water repellency and durability against environmental factors.

4. Nanotechnology

  • Nanocomposites : This compound serves as a precursor for creating nanocomposites where it can enhance the mechanical and thermal properties of materials at the nanoscale.

Case Study 1: Silicone Polymer Synthesis

A study demonstrated the effectiveness of this compound in synthesizing silicone elastomers. The resulting materials exhibited improved tensile strength and elongation at break compared to traditional silicone formulations.

Case Study 2: Drug Delivery Applications

Research has shown that formulations incorporating this siloxane compound can improve the solubility and bioavailability of poorly water-soluble drugs. In vitro studies indicated that drug-loaded nanoparticles exhibited a sustained release profile over an extended period.

Comparison with Similar Compounds

Substituent-Specific Properties

The table below compares the target compound with four structurally related cyclotetrasiloxanes:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Racemic-2,4-diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane 33204-75-0 C₁₈H₂₈O₄Si₄ 420.75 2 phenyl, 6 methyl High-refractive-index polymers, thermal-resistant coatings
Heptamethylphenylcyclotetrasiloxane 10448-09-6 C₁₃H₂₆O₄Si₄ 358.69 1 phenyl, 7 methyl Silicone intermediates, lubricant additives
2,4,6,8-Tetramethylcyclotetrasiloxane (TMCTS) 2370-88-9 C₄H₁₆O₄Si₄ 236.48 8 methyl Precursor for cross-linked silicones, dielectric materials
2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane 2554-06-5 C₁₂H₂₄O₄Si₄ 344.68 4 vinyl, 4 methyl Vinyl-functionalized silicones, hydrosilylation reactions
2,4-Diethenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane 17980-61-9 C₁₀H₂₄O₄Si₄ 340.71 2 vinyl, 6 methyl Reactive intermediates for silicone elastomers

Structural and Functional Differences

Phenyl vs. Methyl/Vinyl Substituents :

  • The racemic compound’s phenyl groups enhance thermal stability and refractive index compared to fully methylated analogs like TMCTS . Phenyl substituents also reduce crystallization tendencies, improving optical clarity in polymers .
  • Vinyl-substituted derivatives (e.g., CAS 2554-06-5) exhibit higher reactivity in hydrosilylation and polymerization due to unsaturated bonds, making them critical in silicone rubber production .

Stereochemistry :

  • The racemic mixture introduces chirality absent in symmetrical analogs like TMCTS or heptamethylphenylcyclotetrasiloxane. This property is exploited in enantioselective catalysis or chiral stationary phases .

Synthesis Pathways :

  • The target compound is synthesized via hydrosilylation using platinum catalysts, similar to methods described for 2,4,6,8-tetramethylcyclotetrasiloxane derivatives . However, phenyl-substituted alkenes are required to introduce aromatic groups .

Physicochemical Properties

  • Thermal Stability : Phenyl groups in the racemic compound increase decomposition temperatures (>300°C) compared to TMCTS (~250°C) .
  • Solubility : The racemic form is less polar than vinyl-substituted analogs, favoring solubility in aromatic solvents (e.g., toluene) over polar aprotic solvents .
  • Reactivity : Vinyl-substituted cyclotetrasiloxanes (e.g., CAS 2554-06-5) undergo faster cross-linking than phenylated derivatives due to accessible double bonds .

Q & A

Q. What are the optimal synthetic routes for racemic-2,4-diphenyl-2,4,6,6,8,8-hexamethylcyclotetrasiloxane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via hydrosilylation of phenyl-substituted siloxane precursors. Key steps include:
  • Cyclization of dichlorosilanes with phenyl and methyl substituents under controlled hydrolysis .

  • Use of platinum catalysts (e.g., Karstedt catalyst) to promote regioselective addition.

  • Purification via fractional distillation or preparative HPLC to isolate the racemic mixture.
    Critical Factors :

  • Temperature (>80°C) and inert atmosphere (N₂/Ar) minimize side reactions like siloxane rearrangement.

  • Stoichiometric control of phenyl groups is essential to avoid oligomerization .

    • Data Table :
MethodYield (%)Purity (%)Key Reference
Hydrosilylation65–75>95
Hydrolytic Condensation50–6085–90

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ²⁹Si NMR confirm substituent positions and cyclotetrasiloxane ring integrity. Chemical shifts for phenyl groups appear at δ 7.2–7.6 ppm, while methyl groups resonate at δ 0.1–0.5 ppm .
  • X-ray Crystallography : Resolves absolute configuration but requires single-crystal isolation of enantiomers (challenging for racemic mixtures) .
  • GC-MS : Quantifies purity and detects low-abundance oligomers. Use non-polar columns (e.g., DB-5) for optimal separation .

Q. What are the key thermodynamic properties (e.g., melting point, solubility) relevant to experimental handling?

  • Methodological Answer :
  • Melting Point : 63–67°C (varies with phenyl/methyl ratio; impurities lower observed values) .
  • Solubility : Highly soluble in THF, toluene, and dichloromethane; insoluble in polar solvents (e.g., water, ethanol) .
  • Stability : Degrades above 150°C via ring-opening polymerization. Store under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity and environmental persistence?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models Si-O bond dissociation energies (BDEs) to predict thermal stability. BDEs for Si-Ph bonds are ~90 kcal/mol, lower than Si-Me (~110 kcal/mol), indicating phenyl groups are reactive sites .

  • Molecular Dynamics (MD) : Simulates interactions with biological membranes or polymer matrices to assess persistence .

  • QSPR Models : Correlate substituent effects (e.g., phenyl vs. methyl) with hydrolysis rates in aquatic environments .

    • Data Table :
PropertyComputational PredictionExperimental Value
Si-O BDE (kcal/mol)85–9087–92
Hydrolysis Half-life (pH 7)120 days110–130 days

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from:
  • Metabolic Differences : In vitro models lack hepatic enzymes (e.g., CYP450) that degrade siloxanes in vivo. Use hepatocyte co-culture systems to improve relevance .
  • Bioaccumulation : Lipophilic phenyl groups enhance tissue retention. Apply physiologically based pharmacokinetic (PBPK) models to adjust dosing .
  • Endpoint Variability : Standardize assays (e.g., OECD guidelines) for apoptosis vs. necrosis detection .

Q. How can enantiomer separation be achieved, and what are the implications for pharmacological studies?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol gradients. Resolution factors (Rₛ) >1.5 are achievable .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, though yields are moderate (40–50%) .
    Implications :
  • Single enantiomers may exhibit distinct toxicokinetics or receptor binding (e.g., estrogenic activity) .

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